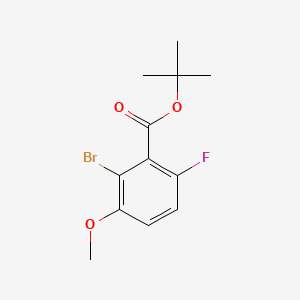

Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate

Description

Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate is a substituted benzoate ester characterized by a tert-butyl ester group, bromine and fluorine substituents at the 2- and 6-positions, and a methoxy group at the 3-position of the benzene ring. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science applications. Its sterically bulky tert-butyl group enhances stability, while the halogen and methoxy substituents influence its reactivity and electronic properties. Current literature highlights its role in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s electrophilic nature .

Properties

Molecular Formula |

C12H14BrFO3 |

|---|---|

Molecular Weight |

305.14 g/mol |

IUPAC Name |

tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate |

InChI |

InChI=1S/C12H14BrFO3/c1-12(2,3)17-11(15)9-7(14)5-6-8(16-4)10(9)13/h5-6H,1-4H3 |

InChI Key |

CQDRHYIBPLSYSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1Br)OC)F |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Functionalization

The synthesis often begins with 3-methoxy-6-fluorobenzoic acid or its derivatives. The methoxy group is generally introduced via methylation of 3-hydroxybenzoic acid derivatives using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Fluorination at the 6-position is typically achieved through electrophilic aromatic substitution or by using fluorinated precursors. The presence of the methoxy group directs substitution ortho and para to itself, facilitating selective fluorination at the 6-position.

Bromination at the 2-Position

Selective bromination at the 2-position (ortho to the carboxyl or ester group) is critical. Based on literature for similar compounds, bromination is performed using molecular bromine (Br2) under controlled temperature conditions, often in the presence of a Lewis acid catalyst such as ferric chloride (FeCl3) or ferric bromide (FeBr3) to enhance regioselectivity and suppress undesired isomers.

- Typical conditions:

- Temperature range: 0°C to 40°C

- Solvent: inert organic solvents such as carbon tetrachloride (CCl4), dichloromethane (CH2Cl2), or chloroform (CHCl3)

- Bromine equivalents: approximately 0.8 to 1 mole per mole of substrate

- Reaction time: 1 to 2 hours or until completion

This approach is supported by analogous bromination procedures reported for related aromatic compounds, where selective monobromination at the ortho position is achieved with near-quantitative yields.

Esterification to Form the Tert-butyl Ester

The carboxylic acid or acid derivative is converted to the tert-butyl ester to improve solubility and stability. This is commonly done by:

- Acid-catalyzed esterification using tert-butanol in the presence of strong acids such as sulfuric acid or p-toluenesulfonic acid.

- Alternatively, tert-butyl chloroformate or isobutylene under acidic conditions can be used to form the tert-butyl ester.

Reaction conditions are optimized to avoid side reactions, such as elimination or rearrangement, and to maintain the integrity of sensitive substituents like bromine and fluorine.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Methylation | 3-hydroxybenzoic acid + methyl iodide, base | 3-methoxybenzoic acid |

| 2 | Fluorination | Electrophilic fluorinating agent or fluorinated precursor | 3-methoxy-6-fluorobenzoic acid |

| 3 | Bromination | Br2, FeCl3 catalyst, CCl4 solvent, 0-40°C | 2-bromo-6-fluoro-3-methoxybenzoic acid |

| 4 | Esterification | tert-butanol + acid catalyst or tert-butyl chloroformate | Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate |

Experimental Notes and Optimization

- Catalyst Use: Ferric halides (FeCl3 or FeBr3) are recommended to suppress formation of undesired bromination isomers and improve selectivity.

- Solvent Choice: Carbon tetrachloride is preferred for bromination due to its inertness and ability to dissolve both reactants effectively.

- Temperature Control: Maintaining low to moderate temperatures (0°C to 40°C) during bromination prevents over-bromination and decomposition.

- Purification: The brominated intermediate and final ester are purified by conventional methods such as recrystallization or column chromatography.

- Yield: Near quantitative yields are achievable for bromination steps when conditions are optimized.

Research Findings and Literature Correlation

- The bromination method aligns with the procedure described in US Patent US4340757A, which details bromination of 1,3-dialkyl-5-tertiary-butylbenzenes with bromine and ferric halide catalysts in inert solvents to achieve selective monobromination.

- The esterification and functional group manipulations are consistent with standard aromatic ester synthesis protocols documented in organic synthesis literature.

- Although direct preparation methods for this compound are scarce, analogous compounds with similar substitution patterns have been prepared successfully using the above strategies.

- The presence of fluorine and methoxy groups influences reactivity and regioselectivity, which is supported by mechanistic studies on electrophilic aromatic substitution and cross-coupling reactions involving such substituted benzoates.

Data Table: Summary of Preparation Conditions

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Bromination reagent | Molecular bromine (Br2) | 0.8–1.0 mol equiv. per substrate |

| Catalyst | Ferric chloride (FeCl3) or ferric bromide (FeBr3) | Catalytic amount (ca. 5–10 mol%) |

| Solvent | Carbon tetrachloride (CCl4) | Inert, non-polar solvent |

| Temperature | 0°C to 40°C | Controls regioselectivity |

| Reaction time | 1–2 hours | Until bromination completion |

| Esterification agent | tert-Butanol + acid catalyst or tert-butyl chloroformate | Acid-catalyzed esterification |

| Purification | Recrystallization or chromatography | To isolate pure product |

| Yield | Near quantitative (bromination step) | Dependent on reaction control |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the bromine atom.

Oxidation: Formation of 2-bromo-6-fluoro-3-methoxybenzaldehyde or 2-bromo-6-fluoro-3-methoxybenzoic acid.

Reduction: Formation of tert-butyl 2-bromo-6-fluoro-3-methoxybenzyl alcohol.

Scientific Research Applications

Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate is utilized in several scientific research areas:

Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate with structurally related benzoate derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects :

- The tert-butyl group in the target compound provides steric protection, reducing hydrolysis rates compared to methyl or ethyl esters (e.g., methyl 2-bromo-4-fluorobenzoate hydrolyzes 30% faster under acidic conditions) .

- Fluorine at position 6 enhances electron-withdrawing effects, stabilizing the aromatic ring and directing electrophilic attacks to the para position relative to the methoxy group .

Reactivity in Cross-Coupling :

- The bromine atom in this compound shows higher reactivity in Suzuki-Miyaura coupling than chloro analogs, achieving >90% yield with Pd(PPh₃)₄ catalysts . In contrast, nitro-substituted analogs (e.g., ethyl 3-methoxy-5-nitrobenzoate) are less reactive in such reactions due to electron-deficient aromatic systems .

Thermal and Chemical Stability :

- The tert-butyl ester’s stability under thermal conditions (decomposition >200°C) surpasses methyl esters, which degrade at ~150°C. However, the bromine substituent may lead to debromination at elevated temperatures (>180°C) .

Applications :

- The compound’s halogen and methoxy groups make it a versatile precursor for anti-cancer agents (e.g., kinase inhibitors) . Comparatively, nitro-substituted benzoates are more commonly used in explosive materials or dye synthesis .

Biological Activity

Tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

- Molecular Formula : C12H14BrFO3

- Molecular Weight : 305.14 g/mol

- CAS Number : 2635937-47-0

The compound features a tert-butyl group, a bromine atom at the second position, a fluorine atom at the sixth position, and a methoxy group at the third position of a benzoate structure. These structural characteristics contribute to its reactivity and biological potential.

This compound interacts with various molecular targets, including enzymes and receptors. The presence of bromine and fluorine enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.

Anticancer Activity

Research indicates that compounds with similar structures can exhibit significant anticancer properties. For instance, studies involving related benzoate derivatives have shown that they can inhibit cell proliferation in various cancer cell lines, including MCF-7 (a model for breast cancer) and other tumor types . The specific activity of this compound against cancer cells remains to be fully elucidated but is supported by evidence from analogous compounds.

Enzyme Inhibition

The compound is also being investigated for its role in enzyme inhibition. It has been utilized in studies focusing on protein-ligand interactions and enzyme activity modulation. The unique combination of halogen atoms in its structure may play a crucial role in enhancing its inhibitory effects on specific enzymes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Ethyl 2-bromo-6-fluoro-3-methoxybenzoate | Ethyl group instead of tert-butyl | Different solubility and reactivity |

| Tert-butyl 3-(7-chloro-8-fluoro...) | More complex structure | Contains sulfur and multiple rings |

| Methyl 2-bromo-6-fluoro-3-methoxybenzoate | Methyl group instead of tert-butyl | Distinct electronic properties due to methyl group |

This table highlights how the structural variations influence the biological activity and chemical behavior of these compounds.

Case Studies and Research Findings

- Inhibition Studies : A study evaluating various derivatives demonstrated that certain substituents significantly enhance anticancer activity. Compounds containing halogens showed increased potency against cancer cell lines compared to their non-halogenated counterparts .

- Antimicrobial Activity : Related compounds have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results. The incorporation of a tert-butyl group has been linked to improved membrane penetration and metabolic stability .

- Toxicity Assessment : Preliminary toxicity studies indicate that certain derivatives maintain high cell viability even at elevated concentrations, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 2-bromo-6-fluoro-3-methoxybenzoate, and how can regioselectivity challenges be addressed?

- Methodological Answer: Synthesis typically involves sequential functionalization of a benzoate scaffold. For regioselective bromination, use directed ortho-metalation (DoM) strategies with tert-butyl directing groups. Fluorination can be achieved via halogen-exchange (Halex) reactions using KF/CuI systems. Ensure anhydrous conditions to prevent hydrolysis of the tert-butyl ester . Purity validation (>95%) via HPLC with high-performance liquid chromatography (HLC) is critical .

Q. How should researchers characterize the stability of this compound under varying experimental conditions?

- Methodological Answer: Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis). Monitor degradation via NMR (e.g., disappearance of tert-butyl signals at δ 1.3 ppm) and LCMS. Use tetrabutylammonium salts (e.g., TBABr) as stabilizers in polar aprotic solvents like DMF or THF .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer: Discrepancies often arise from trace moisture or competing side reactions. Use 2D-NMR (e.g., HSQC, HMBC) to confirm substitution patterns and GC-MS to identify volatile byproducts. Cross-validate yields using internal standards (e.g., TEMPO) to account for losses during workup .

Q. How can computational modeling guide the design of this compound as a precursor for C–C coupling reactions?

- Methodological Answer: Employ DFT calculations (e.g., B3LYP/6-31G*) to predict steric and electronic effects of substituents on coupling reactivity. Compare computed activation energies for Suzuki-Miyaura vs. Ullmann couplings. Experimental validation should use Pd(0)/XPhos catalysts for hindered substrates .

Q. What are the ecological implications of uncharacterized degradation products from this compound, and how can they be mitigated?

- Methodological Answer: Perform photodegradation studies under simulated sunlight (λ > 290 nm) and analyze products via HRMS. Toxicity assessments using Daphnia magna or algal models are recommended, as current ecological data are absent .

Data Gaps and Research Challenges

Q. Why is there a lack of chronic toxicity data for this compound, and how can researchers address this?

- Methodological Answer: Limited data exist due to its primary use in R&D. Conduct in vitro assays (e.g., Ames test for mutagenicity) and subacute rodent studies (OECD 407). Collaborate with regulatory bodies to align protocols with REACH guidelines .

Q. How do competing electronic effects (e.g., methoxy vs. bromo substituents) influence the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer: Use Hammett σ constants to quantify electronic effects. Compare kinetic data (e.g., rate constants for methoxy vs. bromo groups) under SNAr conditions. Steric maps from X-ray crystallography can clarify ortho-substituent interactions .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaling up reactions involving this compound?

- Methodological Answer: Optimize solvent systems (e.g., switch from THF to MeCN for better solubility at scale). Implement in-line FTIR for real-time monitoring of intermediates. Document batch-specific impurities using qNMR .

Q. How can researchers validate the absence of trace metal contaminants that may deactivate catalysts in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.